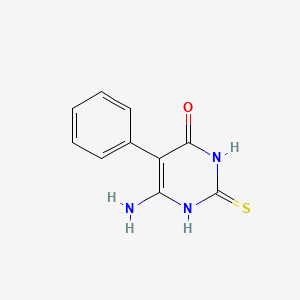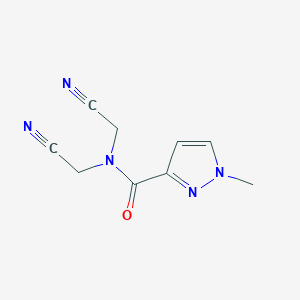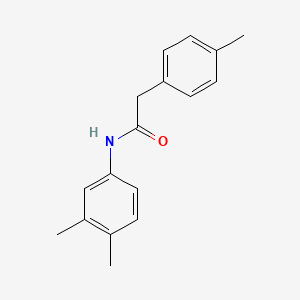
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a significant impact on various cellular processes, making it a valuable tool for studying the underlying mechanisms of different diseases.
Mecanismo De Acción
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide exerts its effects by binding to the ATP-binding site of PAK1 and CK2, thereby inhibiting their activity. This leads to the disruption of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have a significant impact on various cellular processes, including cell proliferation, migration, and survival. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide in lab experiments is its specificity for PAK1 and CK2, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, one of the limitations of using 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide in scientific research. One potential application is in the development of new cancer therapies, as 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to induce apoptosis in cancer cells. Additionally, 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide may be useful in studying the role of PAK1 and CK2 in other cellular processes, such as cell differentiation and development. Furthermore, the development of more potent and selective inhibitors of PAK1 and CK2 may lead to the development of more effective therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide involves a series of chemical reactions, including the condensation of 2-pyridinecarboxaldehyde with isopropylamine, followed by the reaction of the resulting imine with acryloyl chloride. The final product is obtained through purification and isolation using chromatographic techniques.
Aplicaciones Científicas De Investigación
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively used in scientific research to investigate the underlying mechanisms of various diseases. For instance, it has been shown to inhibit the activity of PAK1, a protein kinase that plays a critical role in cancer cell proliferation and migration. Additionally, 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(2)16-9-6-15(7-10-16)8-11-18(21)20-13-17-5-3-4-12-19-17/h3-12,14H,13H2,1-2H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQQGABUJDWIPI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)

![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)


